molecular formula C21H23N3O3S2 B11449061 N-phenyl-2-[(4,12,12-trimethyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]propanamide

N-phenyl-2-[(4,12,12-trimethyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]propanamide

Cat. No.: B11449061
M. Wt: 429.6 g/mol
InChI Key: MAGQQRNLACSGMW-UHFFFAOYSA-N
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Description

N-phenyl-2-[(4,12,12-trimethyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]propanamide: is a complex organic compound with a unique structure that includes multiple functional groups such as phenyl, oxo, thia, and diazatricyclo moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-[(4,12,12-trimethyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]propanamide typically involves multi-step organic reactions. The key steps include:

    Formation of the Diazatricyclo Moiety: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the Thia and Oxa Groups: These groups are introduced through nucleophilic substitution reactions.

    Attachment of the Phenyl Group: This is typically done via a Friedel-Crafts acylation reaction.

    Final Assembly: The final compound is assembled through a series of condensation and coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and nitrogen atoms.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

    Condensation: The amide group can engage in condensation reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

    Condensation Reagents: Carboxylic acids, anhydrides.

Major Products

    Oxidation Products: Sulfoxides, sulfonic acids.

    Reduction Products: Alcohols.

    Substitution Products: Halogenated phenyl derivatives.

    Condensation Products: Amides, esters.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Bioconjugation: Used in the modification of biomolecules for research purposes.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent.

    Diagnostics: Used in the development of diagnostic assays.

Industry

    Materials Science: Utilized in the synthesis of advanced materials with unique properties.

    Polymer Chemistry: Incorporated into polymers to enhance their performance.

Mechanism of Action

The mechanism of action of N-phenyl-2-[(4,12,12-trimethyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-2-[(4,12,12-trimethyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide
  • N-phenyl-2-[(4,12,12-trimethyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]butanamide

Uniqueness

The uniqueness of N-phenyl-2-[(4,12,12-trimethyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]propanamide lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H23N3O3S2

Molecular Weight

429.6 g/mol

IUPAC Name

N-phenyl-2-[(4,12,12-trimethyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]propanamide

InChI

InChI=1S/C21H23N3O3S2/c1-12(17(25)22-13-8-6-5-7-9-13)28-20-23-18-16(19(26)24(20)4)14-10-21(2,3)27-11-15(14)29-18/h5-9,12H,10-11H2,1-4H3,(H,22,25)

InChI Key

MAGQQRNLACSGMW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)SC2=NC3=C(C4=C(S3)COC(C4)(C)C)C(=O)N2C

Origin of Product

United States

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